2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide
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Overview
Description
2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide is a heterocyclic compound that features a benzoxazole core with an aminomethyl group at the 2-position and a sulfonamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide typically involves the cyclization of 2-aminophenol with appropriate sulfonamide precursors. One common method involves the reaction of 2-aminophenol with sulfonyl chlorides under basic conditions to form the sulfonamide intermediate, followed by cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzoxazole compounds .
Scientific Research Applications
2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzoxazole core can interact with various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the aminomethyl and sulfonamide groups, making it less versatile in biological applications.
2-Aminobenzoxazole: Similar structure but lacks the sulfonamide group, affecting its chemical reactivity and biological activity.
4-Sulfonamidobenzoxazole: Similar but lacks the aminomethyl group, impacting its overall properties.
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide is unique due to the presence of both the aminomethyl and sulfonamide groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H9N3O3S |
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Molecular Weight |
227.24 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzoxazole-4-sulfonamide |
InChI |
InChI=1S/C8H9N3O3S/c9-4-7-11-8-5(14-7)2-1-3-6(8)15(10,12)13/h1-3H,4,9H2,(H2,10,12,13) |
InChI Key |
IFXBAWFICDUMSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=C(O2)CN |
Origin of Product |
United States |
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